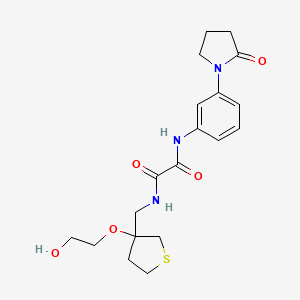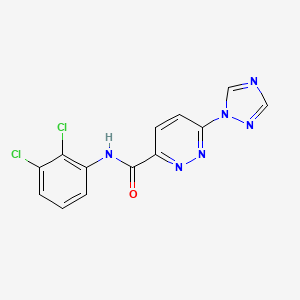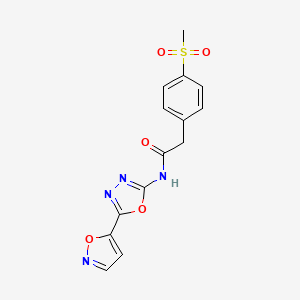![molecular formula C10H15BrF2N2O B2858753 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole CAS No. 1856028-48-2](/img/structure/B2858753.png)
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves the inhibition of specific enzymes and receptors. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of certain kinases that play a role in cancer cell growth and proliferation. Additionally, the compound has been found to modulate the activity of GABA receptors, which are involved in neurological disorders.
Biochemical and Physiological Effects:
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. The compound has also been found to inhibit cancer cell growth and induce apoptosis. Additionally, it has been found to modulate GABA receptor activity, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole in lab experiments is its specificity for certain enzymes and receptors. This allows for targeted inhibition and modulation of specific pathways. However, one limitation is that the compound may have off-target effects, which could lead to unintended consequences.
Orientations Futures
There are several future directions for research on 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole. One direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to understand the compound's mechanism of action and potential off-target effects. Finally, research could be done to develop derivatives of the compound with improved pharmacological properties.
In conclusion, 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has shown promising results in scientific research for its potential therapeutic applications. Its specificity for certain enzymes and receptors makes it a valuable tool for targeted inhibition and modulation of specific pathways. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a base. The resulting product is then treated with isobutyl bromide to obtain the final compound. This synthesis method has been optimized to obtain high yields of the product.
Applications De Recherche Scientifique
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of inflammation, cancer, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes and receptors that play a role in these diseases.
Propriétés
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-7(2)3-15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXYRNNOPBJOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2858670.png)
![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)

![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2858673.png)
![4-[(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2858676.png)
![Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2858678.png)

![Tert-butyl (1R,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2858681.png)

![N-cyclohexyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2858688.png)
![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2858689.png)


![N-benzyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2858693.png)